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molecular formula C16H36IP B1222163 Tetrabutylphosphonium iodide CAS No. 3115-66-0

Tetrabutylphosphonium iodide

Cat. No. B1222163
M. Wt: 386.33 g/mol
InChI Key: CCIYPTIBRAUPLQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06740766B2

Procedure details

As in Example 1, 1,3-hexadiene (0.99 g, 12.06 mmol), trichlorosilane (6.60 g, 48.73 mmol) and tetrabutylphosphonium iodide (0.47 g, 1.22 mmol) were added in a 25 mL stainless steel tube under nitrogen atmosphere. After sealing the cylinder with a cap, the reactor was maintained at 180 ° C. for 10 hours. The resulting mixture was distilled to yield 1.32 g (yield: 60%) of 1,1-dichloro-2,5-dimethyl-silacyclo-3-pentene and 0.43 g (yield: 10%) of 2,5-bis(trichlorosilyl)-3-hexene main products.
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH:4][CH2:5][CH3:6].[Cl:7][SiH:8]([Cl:10])[Cl:9].[I-].C([P+](CCCC)(CCCC)CCCC)CCC>>[CH3:1][CH:2]1[Si:8]([Cl:9])([Cl:7])[CH:5]([CH3:6])[CH:4]=[CH:3]1.[Cl:7][Si:8]([Cl:10])([Cl:9])[CH:2]([CH:3]=[CH:4][CH:5]([Si:8]([Cl:10])([Cl:9])[Cl:7])[CH3:6])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
C=CC=CCC
Name
Quantity
6.6 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
0.47 g
Type
reactant
Smiles
[I-].C(CCC)[P+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
CC1C=CC([Si]1(Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles
Cl[Si](C(C)C=CC(C)[Si](Cl)(Cl)Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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